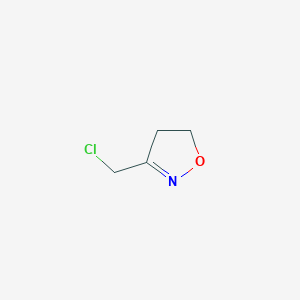

3-(Chloromethyl)-4,5-dihydro-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4-1-2-7-6-4/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHRAISHQRLWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloromethyl 4,5 Dihydro 1,2 Oxazole and Its Analogues

Strategies for the Construction of the 4,5-Dihydro-1,2-oxazole Ring System

The formation of the 4,5-dihydro-1,2-oxazole, or isoxazoline (B3343090), ring is a fundamental step in the synthesis of the target compound. Various synthetic strategies have been developed to achieve this, with 1,3-dipolar cycloaddition being a prominent and widely utilized method. Intramolecular cyclization and cyclo-dehydration reactions offer alternative pathways to this heterocyclic core.

1,3-Dipolar Cycloaddition Reactions (e.g., from Nitrile Oxides and Alkenes)

The 1,3-dipolar cycloaddition reaction is a powerful and highly convergent method for constructing five-membered heterocyclic rings, including the 4,5-dihydro-1,2-oxazole system. figshare.com This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkene. figshare.comresearchgate.net The nitrile oxide, a reactive 1,3-dipole, can be generated in situ from various precursors, such as aldoximes, to avoid its dimerization into furoxans.

For the synthesis of 3-substituted isoxazolines, the reaction between a nitrile oxide and an alkene is a cornerstone of modern organic synthesis. mdpi.com The regioselectivity of the cycloaddition is a crucial aspect, and it is often influenced by both steric and electronic factors of the reactants.

A range of conditions can be employed for these cycloadditions, from traditional thermal methods to more contemporary approaches. The in situ generation of the nitrile oxide from the corresponding aldoxime is a common strategy to circumvent the instability of the dipole. This can be achieved using various oxidizing agents. The subsequent reaction with an alkene traps the nitrile oxide to form the desired isoxazoline ring.

Intramolecular Cyclization and Cyclo-dehydration Approaches

Intramolecular cyclization presents an alternative and efficient strategy for the synthesis of the 4,5-dihydro-1,2-oxazole ring system. This approach involves the cyclization of a suitably functionalized linear precursor, often an unsaturated oxime. rsc.org The intramolecular nature of the reaction can offer advantages in terms of regioselectivity and stereocontrol.

One common method is the intramolecular nitrile oxide cycloaddition (INOC), where the nitrile oxide and the alkene dipolarophile are part of the same molecule. mdpi.comorganic-chemistry.org This strategy is highly effective for the construction of fused bicyclic isoxazolines. organic-chemistry.org The generation of the nitrile oxide from a precursor, such as an aldoxime, triggers a spontaneous intramolecular cycloaddition.

Another approach involves the intramolecular oxa-Michael cyclization of β,γ-unsaturated ketoximes. This method can be mediated by a base and provides access to highly substituted 2-isoxazoline derivatives. The reaction proceeds through the formation of a carbanion intermediate, followed by cyclization.

Cyclo-dehydration reactions offer a direct route to oxazolines from β-hydroxy amides. Reagents like diethylaminosulfur trifluoride (DAST) can effect the in situ deprotection of silyl-protected β-amidoalcohols and subsequent dehydration to yield 2-oxazolines. rsc.org Similarly, triflic acid has been shown to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, generating water as the only byproduct. nih.gov

| Cyclization Method | Precursor | Key Features |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Unsaturated Aldoxime | Forms fused bicyclic systems; nitrile oxide generated in situ. mdpi.comorganic-chemistry.org |

| Intramolecular Oxa-Michael Cyclization | β,γ-Unsaturated Ketoxime | Base-mediated; yields highly substituted isoxazolines. |

| Cyclo-dehydration | β-Hydroxy Amide | Utilizes dehydrating agents (e.g., DAST, TfOH); can be a one-pot process. rsc.orgnih.gov |

Application of Green Chemistry Principles in Dihydro-1,2-oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 4,5-dihydro-1,2-oxazoles, to develop more environmentally benign and sustainable processes. frontiersin.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a valuable tool in this context. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. mdpi.com This technique has been successfully applied to 1,3-dipolar cycloaddition reactions for the synthesis of isoxazolines. mdpi.com

The use of green solvents, such as water, ionic liquids (ILs), and deep eutectic solvents (DES), is another key aspect of green chemistry. mdpi.comfrontiersin.org Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. "On-water" reactions, where the reaction is performed in an aqueous suspension, can sometimes lead to enhanced reactivity and selectivity. mdpi.com Ionic liquids and deep eutectic solvents offer alternatives to volatile organic compounds (VOCs) and can in some cases be recycled and reused. mdpi.com

Ultrasound-assisted synthesis is another non-conventional energy source that has been utilized for the synthesis of isoxazole (B147169) derivatives. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.

Stereoselective and Regioselective Introduction of the Chloromethyl Group

The precise installation of the chloromethyl group at the 3-position of the 4,5-dihydro-1,2-oxazole ring with control over stereochemistry and regiochemistry is a critical challenge. Methodologies to achieve this include direct halogenation of a pre-existing scaffold or the use of precursors already containing the chloromethyl functionality.

Direct Halogenation Protocols for Dihydro-1,2-oxazole Scaffolds

The direct halogenation of a pre-formed dihydro-1,2-oxazole scaffold presents a potential route to introduce the chloromethyl group. For instance, the chlorination of a 3-methyl-4,5-dihydro-1,2-oxazole could theoretically yield the desired 3-(chloromethyl) derivative. Free-radical chlorination is a common method for the halogenation of alkyl side chains on aromatic and heterocyclic rings. This typically involves the use of reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN, often under photochemical or thermal conditions. However, the selectivity of such reactions can be a challenge, potentially leading to a mixture of mono-, di-, and tri-chlorinated products, as well as reaction at other positions on the molecule.

While specific examples of the direct chlorination of 3-methyl-4,5-dihydro-1,2-oxazole are not extensively documented in the reviewed literature, the general principles of free-radical halogenation would apply. The success of such an approach would depend on the relative reactivity of the methyl group protons versus other C-H bonds in the molecule and the ability to control the extent of chlorination.

Synthesis Utilizing Chloromethyl-Functionalized Precursors

A more controlled and often preferred method for introducing the chloromethyl group is to utilize a precursor that already contains this functionality. This approach allows for the construction of the 4,5-dihydro-1,2-oxazole ring with the chloromethyl group already in place, often with better control over regioselectivity.

One such strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide bearing a chloromethyl group with an alkene. For example, 2-chloroacetonitrile oxide, which can be generated in situ from 2-chloroacetaldoxime, can react with various alkenes to yield 3-(chloromethyl)-4,5-dihydro-1,2-oxazoles. The regioselectivity of this cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkene.

An alternative approach utilizes precursors where the chloromethyl group is part of a larger building block. For instance, the reaction of hydroxylamine (B1172632) with 1,3-dichloropropene (B49464) can be a route to O-(3-chloro-2-propenyl) hydroxylamine. This intermediate can then undergo intramolecular cyclization to form a 3-(chloromethyl)-4,5-dihydro-1,2-oxazole. This method has the advantage of building the heterocyclic ring and incorporating the chloromethyl substituent in a concerted or sequential manner from a readily available precursor.

The use of such functionalized precursors is a powerful strategy for the regioselective synthesis of the target compound. The choice of precursor and reaction conditions can also influence the stereochemical outcome of the reaction, particularly when chiral alkenes or catalysts are employed.

| Precursor | Reaction Type | Key Features |

| 2-Chloroacetaldoxime | 1,3-Dipolar Cycloaddition | In situ generation of 2-chloroacetonitrile oxide; regioselectivity dependent on alkene. |

| 1,3-Dichloropropene | Reaction with Hydroxylamine followed by Cyclization | Forms O-(3-chloro-2-propenyl) hydroxylamine intermediate; potential for intramolecular cyclization. |

Control over Regioselectivity at the 3- and 5-Positions of the Dihydro-1,2-oxazole Ring

The 1,3-dipolar cycloaddition of a nitrile oxide (R-C≡N⁺-O⁻) to an unsymmetrical alkene (R'-CH=CH₂) can theoretically yield two regioisomers: the 3,5-disubstituted isoxazoline and the 3,4-disubstituted isomer. acs.orgacs.org Controlling which isomer is formed is a critical aspect of synthesizing specific analogues of this compound. This control is predominantly governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkene. beilstein-journals.org

The regioselectivity of these cycloadditions is often explained by Frontier Molecular Orbital (FMO) theory. nih.govacs.orgethz.ch This theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction is favored through the pathway where the energy gap between the interacting orbitals is smallest and the orbital coefficients on the reacting atoms align favorably. nih.gov

Generally, the reaction's regiochemistry depends on which HOMO-LUMO interaction is dominant:

HOMO(dipole)-LUMO(dipolarophile) control: This is common when using electron-rich alkenes.

LUMO(dipole)-HOMO(dipolarophile) control: This interaction tends to dominate for reactions with electron-deficient alkenes. nih.gov

For many common syntheses, the interaction between the LUMO of the nitrile oxide and the HOMO of the alkene is the determining factor, leading to the preferential formation of the 3,5-disubstituted regioisomer. nih.gov However, steric hindrance can also play a significant role, favoring the formation of the less sterically crowded product. nih.govresearchgate.net For instance, the reaction of β-azolyl enamines with hydroxamoyl chlorides (nitrile oxide precursors) proceeds in a highly regioselective manner to form 4-azolylisoxazoles, with theoretical studies confirming that a lower energy barrier for one transition state explains the exclusive formation of a single regioisomer. beilstein-journals.org

Table 1: Factors Influencing Regioselectivity in Dihydro-1,2-oxazole Synthesis

| Factor | Description | Typical Outcome for 3,5-Disubstitution | Reference |

|---|---|---|---|

| Electronic Effects (FMO Theory) | Interaction between the HOMO of the alkene and the LUMO of the nitrile oxide, or vice versa. The dominant interaction dictates the preferred isomer. | The LUMO(nitrile oxide)-HOMO(alkene) interaction is often dominant, leading to the 3,5-isomer. | nih.gov |

| Steric Hindrance | Bulky substituents on either the nitrile oxide or the alkene can physically block one reaction pathway, favoring the less crowded regioisomer. | Reactants arrange to minimize steric clash, often reinforcing the electronically favored 3,5-isomer. | nih.govresearchgate.net |

| Catalysts | Transition metal catalysts can alter the reaction mechanism and enhance the formation of a single regioisomer. | Copper(I) catalysts are known to exclusively yield 3,5-disubstituted products from terminal alkynes. | nih.gov |

Modern Synthetic Enhancements and Catalytic Approaches

To overcome the limitations of traditional synthesis, such as long reaction times, harsh conditions, and formation of byproducts, modern approaches including microwave assistance, transition metal catalysis, and one-pot strategies have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. monash.edu In the context of dihydro-1,2-oxazole synthesis, microwave irradiation offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved product yields, and cleaner reactions with fewer side products. mdpi.comresearchgate.net

This technology has been successfully applied to the 1,3-dipolar cycloaddition reaction for synthesizing various isoxazoline and isoxazole derivatives. mdpi.comresearchgate.netacs.org For example, a series of isoxazoline dicarboxylic acids were rapidly synthesized in high yields using a microwave-assisted cycloaddition as the key step. mdpi.com The uniform heating provided by microwaves can lead to higher reaction rates and selectivity, making it an environmentally benign and economical approach. researchgate.netacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazoline Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 16-100 hours) | Minutes (e.g., 1-30 minutes) | chempap.org |

| Product Yield | Moderate to good | Often significantly higher | researchgate.net |

| Byproducts | Can be significant | Formation is often minimized | researchgate.net |

| Energy Efficiency | Lower | Higher due to direct heating of reactants/solvent | acs.org |

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. organic-chemistry.orgthieme-connect.com In the formation of the dihydro-1,2-oxazole ring, catalysts based on metals like copper and palladium have been employed to enhance reaction efficiency, control regioselectivity, and broaden the substrate scope. acs.orgacs.orgrsc.org

Copper Catalysis: Copper(I) catalysts are particularly effective in promoting the cycloaddition of in situ generated nitrile oxides with terminal alkynes, leading exclusively to 3,5-disubstituted isoxazoles. acs.orgacs.orgscilit.comresearchgate.net This method is highly reliable and can be performed in aqueous solvents, avoiding the need for protecting groups and minimizing byproducts. acs.orgscilit.com The use of a copper catalyst allows the reaction to proceed smoothly at room temperature, improving both yield and regioselectivity compared to the uncatalyzed thermal reaction. nih.gov

Palladium Catalysis: Palladium catalysts have been utilized in various strategies to construct the isoxazoline ring. One approach involves the intramolecular O-allylation of ketoximes, where a π-allylpalladium intermediate is formed and then attacked by the oxime oxygen to yield 5-vinyl-2-isoxazolines. acs.org Another palladium-catalyzed method enables the direct synthesis of isoxazolines from toluene (B28343) derivatives and olefins through a cascade reaction involving C(sp³)–H activation. acs.org Furthermore, enantioselective synthesis of chiral isoxazolines has been achieved through palladium-catalyzed carboetherification of alkenyl oximes with aryl halides, using specialized ligands to control the stereochemistry. thieme-connect.com An efficient Pd-catalyzed oxyalkynylation of alkenyl oximes with alkynyl bromides has also been demonstrated for synthesizing diverse isoxazolines. rsc.org

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. organic-chemistry.orgthieme-connect.combsu.edu Several one-pot strategies have been developed for the synthesis of this compound and its analogues.

A common and convenient one-pot, three-step procedure starts from an aldehyde. organic-chemistry.orgthieme-connect.combsu.edu The process typically involves:

Formation of an aldoxime from the reaction of an aldehyde with hydroxylamine. organic-chemistry.orgthieme-connect.com

In situ generation of the corresponding nitrile oxide from the aldoxime, often using an oxidizing agent like N-chlorosuccinimide (NCS) or a hypervalent iodine compound. organic-chemistry.orgthieme-connect.com

1,3-dipolar cycloaddition of the nitrile oxide with an alkene to furnish the final 4,5-dihydro-1,2-oxazole product. organic-chemistry.orgthieme-connect.com

This approach has been successfully applied using various catalytic systems. For example, iodobenzene (B50100) can be used as a catalyst with m-CPBA as the oxidant to generate the nitrile oxide in situ. organic-chemistry.orgthieme-connect.com This method works well for aromatic aldehydes, providing the desired isoxazolines in moderate to good yields under mild conditions. organic-chemistry.org Similarly, copper(I)-catalyzed one-pot procedures combine aldoxime formation, nitrile oxide generation, and cycloaddition with terminal acetylenes to produce 3,5-disubstituted isoxazoles with high regioselectivity. acs.orgscilit.com These strategies avoid the need to handle potentially unstable nitrile oxide intermediates and streamline the synthetic process significantly. acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Chloromethyl 4,5 Dihydro 1,2 Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Functionalitynih.gov

The primary alkyl chloride of the chloromethyl group at the 3-position of the 4,5-dihydro-1,2-oxazole ring is an excellent electrophile for SN2 reactions. This reactivity allows for the facile introduction of various nucleophiles, leading to a diverse range of 3-substituted methyl-4,5-dihydro-1,2-oxazole derivatives. The general amenability of 2-(halomethyl)oxazole systems to substitution provides a strong basis for understanding the reactivity of the title compound. nih.gov

Reactions with Oxygen Nucleophiles (e.g., Williamson Ether Synthesis)nih.gov

In a manner analogous to the classic Williamson ether synthesis, 3-(chloromethyl)-4,5-dihydro-1,2-oxazole is expected to react with alkoxides or phenoxides to form the corresponding ether derivatives. While specific examples for the title compound are not extensively documented, the reaction of similar 2-(halomethyl)-4,5-diphenyloxazoles with various alkoxides and phenoxides proceeds in high yield. nih.gov This suggests a similar reactivity profile, where an alkoxide or phenoxide ion acts as the nucleophile, displacing the chloride ion in a typical SN2 fashion. These reactions would provide access to a variety of 3-(alkoxymethyl)- and 3-(aryloxymethyl)-4,5-dihydro-1,2-oxazoles.

Table 1: Representative Williamson Ether Synthesis Reactions with 2-(Chloromethyl)-4,5-diphenyloxazole nih.gov

| Nucleophile (Alkoxide/Phenoxide) | Product |

| Sodium Ethoxide | 2-(Ethoxymethyl)-4,5-diphenyloxazole |

| Sodium Phenoxide | 2-(Phenoxymethyl)-4,5-diphenyloxazole |

| Sodium p-Methoxyphenoxide | 2-((4-Methoxyphenoxy)methyl)-4,5-diphenyloxazole |

This table is based on analogous reactions of 2-(chloromethyl)-4,5-diphenyloxazole as reported in the literature and is illustrative of the expected reactivity of this compound.

Reactions with Nitrogen Nucleophiles (e.g., Amination)nih.gov

The chloromethyl group is also susceptible to attack by a variety of nitrogen-based nucleophiles, leading to the formation of amines. Reactions with primary and secondary amines, as well as with other nitrogen heterocycles, are anticipated to proceed readily. For instance, treatment of 2-(chloromethyl)-4,5-diphenyloxazole with primary amines such as ethanolamine (B43304) and cyclohexylamine, and secondary amines like morpholine (B109124) and N-methylpiperazine, results in the formation of the corresponding N-substituted (2-aminomethyl)oxazoles in good yields. nih.gov A similar outcome is expected for this compound, providing a straightforward route to a library of aminomethyl-functionalized dihydro-1,2-oxazoles.

Table 2: Representative Amination Reactions with 2-(Chloromethyl)-4,5-diphenyloxazole nih.gov

| Amine Nucleophile | Product |

| Ethanolamine | 2-(((2-Hydroxyethyl)amino)methyl)-4,5-diphenyloxazole |

| Cyclohexylamine | N-((4,5-Diphenyloxazol-2-yl)methyl)cyclohexanamine |

| Diethylamine | N,N-Diethyl-1-(4,5-diphenyloxazol-2-yl)methanamine |

| Morpholine | 4-((4,5-Diphenyloxazol-2-yl)methyl)morpholine |

| Imidazole | 1-((4,5-Diphenyloxazol-2-yl)methyl)-1H-imidazole |

This table is based on analogous reactions of 2-(chloromethyl)-4,5-diphenyloxazole as reported in the literature and is illustrative of the expected reactivity of this compound.

Reactions with Sulfur and Other Heteroatom Nucleophilesnih.gov

Sulfur nucleophiles, such as thiolates, readily displace the chloride in halomethyl-substituted oxazoles to form thioethers. nih.gov For example, thiophenoxides react in high yield. nih.gov This reactivity is expected to extend to this compound, allowing for the synthesis of 3-((arylthio)methyl)- and 3-((alkylthio)methyl)-4,5-dihydro-1,2-oxazoles. Other heteroatom nucleophiles, such as thiocyanates, have also been shown to be effective in these substitution reactions. nih.gov

Electrophilic Reactions and Transformations of the Dihydro-1,2-oxazole Ring

The 4,5-dihydro-1,2-oxazole ring contains a C=N double bond (an imine functionality), which is the primary site for electrophilic attack. The nitrogen atom, with its lone pair of electrons, can be protonated by Brønsted acids or coordinate to Lewis acids. This activation can make the ring more susceptible to subsequent reactions, including nucleophilic attack and ring-opening. nih.govacs.org

While the aromatic oxazole (B20620) ring undergoes electrophilic substitution, typically at the C5 position, the non-aromatic nature of the 4,5-dihydro-1,2-oxazole ring directs its reactivity towards addition reactions with electrophiles at the nitrogen atom. chempedia.info Strong electrophiles can lead to the formation of an oxazolinium ion, which can then be intercepted by nucleophiles. For instance, after Lewis acid activation, aryl nucleophiles have been observed to add to the 5-position of oxazolium intermediates. nih.govacs.org

Ring-Opening Reactions and Rearrangements of the 4,5-Dihydro-1,2-oxazole Core

The 4,5-dihydro-1,2-oxazole ring can undergo cleavage of the weak N-O bond under various conditions, leading to a range of synthetically useful products. These reactions can be initiated by reduction, treatment with acid or base, or through thermal processes.

Reductive cleavage of the N-O bond is a common transformation of isoxazolines. This can be achieved through catalytic hydrogenation or with reducing agents like lithium aluminum hydride, often yielding γ-amino alcohols. beilstein-journals.org

Acid-catalyzed ring-opening can occur following protonation of the nitrogen atom. The resulting activated ring can be opened by a nucleophile. For example, protonation with an acid that has a weakly nucleophilic counteranion, followed by the addition of a secondary amine, can lead to ring-opened products. nih.govacs.org

Base-induced ring-opening is also possible, particularly if there is an acidic proton on the ring. In some cases, deprotonation can initiate a cascade of reactions leading to ring cleavage. researchgate.net For instance, the treatment of certain 3-substituted 4-isoxazolines with methyl iodide can lead to the formation of isoxazolinium salts, which then undergo rearrangement to enamino derivatives or α,β-enones. clockss.org

Mechanistic Studies of Key Transformation Pathways

The primary mechanistic pathways for the reactions of this compound involve well-established principles of organic chemistry.

The nucleophilic substitution reactions at the chloromethyl group are proposed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This involves a backside attack on the electrophilic carbon by the nucleophile, leading to a concerted displacement of the chloride leaving group and inversion of configuration at the carbon center. libretexts.org

The ring-opening reactions of the 4,5-dihydro-1,2-oxazole core can follow several mechanistic routes depending on the reaction conditions. Reductive N-O bond cleavage often proceeds through a single electron transfer mechanism or by oxidative addition to a metal catalyst. beilstein-journals.org Acid-catalyzed ring-opening is initiated by the protonation of the ring nitrogen, which activates the ring for nucleophilic attack. The subsequent steps depend on the specific nucleophile and reaction conditions. Base-induced ring-opening can be initiated by deprotonation at a susceptible position, leading to an elimination-type mechanism that results in the cleavage of the N-O bond. researchgate.net For example, in some isoxazole (B147169) systems, deprotonation at the C3 position is a key step in the ring-opening process. researchgate.net

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Chloromethyl 4,5 Dihydro 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to assign specific signals to each proton and carbon atom, providing unequivocal evidence of the compound's connectivity and structure.

The ¹H NMR spectrum of 3-(Chloromethyl)-4,5-dihydro-1,2-oxazole is expected to exhibit three distinct signals corresponding to the three unique sets of protons in the molecule. The methylene (B1212753) protons of the chloromethyl group (Cl-CH₂-) would likely appear as a singlet in the most downfield region of the aliphatic spectrum, owing to the electron-withdrawing effect of the adjacent chlorine atom and the C=N bond. The two methylene groups of the dihydro-oxazole ring (-CH₂-CH₂-) are diastereotopic and would present as two separate multiplets. The protons at C4, adjacent to the imine bond, are expected to be deshielded relative to the protons at C5, which are adjacent to the oxygen atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Cl-CH₂ - | 4.2 - 4.5 | Singlet (s) |

| N=C-CH₂ - (C4) | 3.0 - 3.3 | Triplet (t) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are anticipated. The C3 carbon, part of the C=N double bond, is expected to be the most deshielded carbon, appearing significantly downfield. The chloromethyl carbon (Cl-CH₂) would also be downfield due to the electronegative chlorine. The two methylene carbons of the ring, C4 and C5, would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =N (C3) | 155 - 160 |

| Cl-C H₂- | 40 - 45 |

| N=C-C H₂- (C4) | 35 - 40 |

To confirm the assignments from ¹H and ¹³C NMR, two-dimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a correlation between the signals of the C4 and C5 methylene protons, confirming their adjacent positions within the dihydro-oxazole ring. No other correlations would be expected, as the chloromethyl protons are isolated.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₄H₆ClNO. uni.lu HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₄H₆³⁵ClNO | 119.01379 |

Data sourced from PubChem. uni.lu

Analysis of the fragmentation patterns under electron impact (EI) or collision-induced dissociation (CID) would likely show characteristic losses. Common fragmentation pathways for related heterocyclic compounds include the cleavage of the ring or the loss of substituents. fluorine1.rusapub.org For this molecule, initial fragmentation could involve the loss of a chlorine radical (•Cl) or the entire chloromethyl radical (•CH₂Cl). Subsequent fragmentation would involve the opening and breakdown of the dihydro-oxazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

A key absorption would be for the C=N (imine) stretch, which is characteristic of the oxazole (B20620) ring system. rjpbcs.com Other important signals would include C-H stretching from the methylene groups, a C-O stretch from the ether linkage within the ring, and a C-Cl stretch from the chloromethyl group.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C-H stretch (sp³ CH₂) | 2850 - 3000 |

| C=N stretch (imine) | 1640 - 1690 |

| C-O stretch (ether) | 1050 - 1150 |

These combined spectroscopic techniques provide a detailed and unambiguous structural elucidation of this compound, confirming its atomic connectivity and functional group composition.

Lack of Specific Crystallographic Data for this compound

A comprehensive search for X-ray crystallography data for the specific compound this compound did not yield any publicly available single-crystal X-ray diffraction studies. Consequently, detailed information regarding its precise solid-state structure, including unit cell parameters, bond lengths, bond angles, and crystal packing, remains undetermined and is not available in the scientific literature based on the conducted search.

While crystallographic data exists for related isoxazole (B147169) and oxazole derivatives, these compounds differ in their substitution patterns and are not suitable for providing accurate structural information for the target molecule. For instance, studies on compounds such as 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole and 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole provide insights into the general structural features of the isoxazoline (B3343090) ring system, but the specific influence of the 3-(chloromethyl) substituent on the crystal lattice of 4,5-dihydro-1,2-oxazole has not been experimentally elucidated and reported. nih.govnih.govgazi.edu.tr

Further experimental work, specifically the growth of a suitable single crystal of this compound and subsequent analysis by X-ray diffraction, would be required to determine its definitive solid-state structure. Without such a study, any discussion of its crystallographic properties would be purely speculative.

Computational and Theoretical Insights into 3 Chloromethyl 4,5 Dihydro 1,2 Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of heterocyclic compounds. irjweb.com For a molecule such as 3-(Chloromethyl)-4,5-dihydro-1,2-oxazole, DFT methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic properties. irjweb.combohrium.com

These calculations can determine key structural parameters, including bond lengths and angles, providing a precise three-dimensional model of the molecule. mdpi.comresearchgate.net Furthermore, DFT is used to compute electronic properties that are crucial for predicting chemical behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. irjweb.comresearchgate.net

From these orbital energies, several reactivity descriptors can be derived to quantify the molecule's chemical behavior. researchgate.net These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). Such parameters help in understanding how the molecule will interact with other chemical species, for instance, identifying it as a potential electrophile or nucleophile. irjweb.comresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Illustrative Reactivity Descriptors for a Dihydro-1,2-oxazole Derivative Calculated via DFT This table presents hypothetical data based on typical values for similar heterocyclic compounds to illustrate the outputs of DFT calculations.

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -7.2 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.7 eV |

| Ionization Potential | IP | -EHOMO | 7.2 eV |

| Electron Affinity | EA | -ELUMO | 1.5 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.35 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.85 eV |

| Electrophilicity Index | ω | χ²/2η | 3.32 eV |

Molecular Dynamics Simulations for Conformational Landscape Analysis

The 4,5-dihydro-1,2-oxazole ring is not planar and can adopt various conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules like this compound over time. ajchem-a.comnih.gov By simulating the atomic motions of the molecule, MD can reveal the most stable conformations and the energy barriers between them.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to model the molecule's dynamic behavior. These simulations can provide insights into the puckering of the five-membered dihydroisoxazole (B8533529) ring, which often adopts an envelope conformation. nih.gov The analysis of the simulation trajectory can reveal the preferred orientations of the chloromethyl substituent relative to the ring. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often analyzed to assess the stability of the molecule's conformation and the flexibility of specific regions. ajchem-a.com Understanding the conformational preferences is crucial as it can significantly influence the molecule's reactivity and its ability to interact with biological targets.

Prediction of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is essential for predicting the most likely pathways for chemical reactions involving this compound and for characterizing the high-energy transition states that govern reaction rates. The presence of the chloromethyl group and the dihydroisoxazole ring suggests several potential reaction types, including nucleophilic substitution at the chloromethyl carbon and reactions involving the C=N bond or ring opening. researchgate.net

Theoretical calculations can be used to map the potential energy surface for a proposed reaction. By locating the structures of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction kinetics. For instance, modeling the nucleophilic substitution of the chloride ion by various nucleophiles would involve calculating the energy of the transition state for the reaction. Similarly, the mechanism of 1,3-dipolar cycloaddition reactions, a common process for forming isoxazoline (B3343090) rings, can be studied in reverse to understand ring-opening possibilities. researchgate.net These computational studies provide a mechanistic understanding that is invaluable for designing synthetic routes and predicting the products of unknown reactions.

Analysis of Molecular Orbitals and Reactivity Descriptors

A detailed analysis of the molecular orbitals (MOs) of this compound, particularly the frontier molecular orbitals (HOMO and LUMO), provides deep insights into its chemical reactivity. The spatial distribution of the HOMO indicates the regions of the molecule that are most likely to donate electrons in a reaction (nucleophilic sites). Conversely, the distribution of the LUMO shows the regions most likely to accept electrons (electrophilic sites). epstem.net

For this compound, the HOMO is expected to have significant contributions from the non-bonding electrons of the oxygen and nitrogen atoms, while the LUMO is likely centered on the C=N double bond and the anti-bonding orbital of the C-Cl bond. This distribution would suggest that the molecule can act as a nucleophile through its heteroatoms and as an electrophile at both the imine carbon and the chloromethyl carbon. This dual reactivity is a hallmark of many functionalized heterocyclic compounds. irjweb.com The analysis of these orbitals, combined with the calculated reactivity descriptors (as mentioned in section 5.1), allows for a comprehensive prediction of the molecule's behavior in various chemical environments. researchgate.net

Table 2: Summary of Computational Insights

| Computational Method | Key Insights for this compound | Relevant Parameters |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, and sites of reactivity. | Bond lengths, bond angles, HOMO/LUMO energies, MEP map. |

| Molecular Dynamics (MD) | Stable conformations, ring puckering, and substituent orientation. | RMSD, RMSF, potential energy surfaces. |

| Reaction Pathway Modeling | Mechanistic details, activation energies, and transition state structures. | Activation energy (Ea), reaction coordinates. |

| Molecular Orbital (MO) Analysis | Identification of nucleophilic and electrophilic centers. | HOMO/LUMO distribution, orbital energies, reactivity descriptors. |

Applications in Organic Synthesis and Material Science Excluding Direct Bioactivity and Clinical Relevance

Role as a Versatile Building Block in the Synthesis of Diverse Organic Molecules

The utility of 3-(chloromethyl)-4,5-dihydro-1,2-oxazole as a versatile building block stems from two key features: the electrophilic nature of the chloromethyl group and the latent functionality within the dihydro-oxazole ring. mdpi.comnih.gov The primary reaction pathway for the chloromethyl moiety is nucleophilic substitution, which allows for the straightforward introduction of a wide array of functional groups. This reaction facilitates the covalent attachment of various molecular fragments, making the compound a valuable scaffold for constructing more complex structures.

Drawing parallels from similarly structured chloromethylated heterocycles, such as 3-chloromethyl-5-phenylisoxazoles, the chloromethyl group on the dihydro-oxazole ring is expected to react readily with a range of nucleophiles. researchgate.net This includes reactions with phenoxides to form aryl ethers, thiolates to generate thioethers, and amines to produce substituted amine derivatives. researchgate.net These substitution reactions are fundamental in molecular elaboration, providing access to a diverse library of compounds from a single starting material.

Furthermore, the 4,5-dihydro-1,2-oxazole ring itself is a stable moiety that can be considered a "masked" functional group. nih.gov Under specific reductive conditions, the N-O bond of the isoxazoline (B3343090) ring can be cleaved, transforming the heterocycle into valuable linear structures like β-hydroxy ketones or β-amino alcohols. nih.gov This dual reactivity allows chemists to first build molecular complexity using the chloromethyl handle and then, at a later synthetic stage, unmask the functionality within the ring to perform further transformations. This strategic potential solidifies its role as a highly adaptable building block in organic synthesis. mdpi.comresearchgate.net

Table 1: Representative Nucleophilic Substitution Reactions on Analogous Chloromethylated Heterocycles

| Nucleophile (Nu-H) | Reagent/Conditions | Resulting Functional Group (-CH₂-Nu) | Reference Example |

| Phenols | Williamson Ether Synthesis (e.g., K₂CO₃, DMF) | Aryloxymethyl | 3-chloromethyl-5-phenylisoxazole |

| Thiols (e.g., Phenylthiol) | Base (e.g., Sodium Thiolate) in Methanol | Thioether (Sulfanylmethyl) | 3-chloromethyl-5-phenylisoxazole |

| Amines (e.g., Morpholine) | Base in Methanol | Aminomethyl | 3-chloromethyl-5-phenylisoxazole |

| Alcohols (e.g., Methanol) | Sodium Methoxide in Methanol | Alkoxymethyl (Methoxymethyl) | 3-chloromethyl-5-phenylisoxazole |

Data derived from reactions of analogous chloromethylated isoxazoles, demonstrating the expected reactivity of the target compound. researchgate.net

Precursor for the Derivatization and Generation of Novel Heterocyclic Systems

Beyond simple substitution, this compound can serve as a precursor for the synthesis of more complex, often fused, heterocyclic systems. This is achieved by reacting the compound with nucleophiles that contain a second reactive site, setting the stage for a subsequent intramolecular cyclization reaction. researchgate.net

For instance, the chloromethyl group can undergo substitution by a binucleophilic reagent, such as an amino alcohol or an amino thiol. The newly introduced nucleophilic group (e.g., hydroxyl or thiol) can then react with another part of the molecule, or an additional reagent, to form a new ring. This strategy allows for the construction of bicyclic or more elaborate polycyclic systems where the dihydro-oxazole ring is fused or bridged to another heterocycle. While specific examples starting from this compound are not prevalent in the literature, the synthetic strategy is well-established in heterocyclic chemistry. researchgate.net This potential makes the compound a valuable starting point for generating novel molecular frameworks for further study in various chemical sciences.

Intermediate in the Preparation of Complex Molecular Architectures and Functional Materials

The 4,5-dihydro-1,2-oxazole (isoxazoline) moiety is recognized as a crucial intermediate in the total synthesis of complex natural products. mdpi.comresearchgate.net Its stability under a variety of reaction conditions allows it to be carried through multiple synthetic steps, protecting a key structural element that can be revealed later. nih.gov The N-O bond is robust enough to withstand many standard reagents, yet it can be cleaved selectively when needed.

In this context, this compound acts as a bifunctional intermediate. A synthetic chemist can utilize the chloromethyl "handle" to attach the molecule to a larger fragment or build a side chain, all while the isoxazoline ring serves as a stable placeholder for a β-hydroxy carbonyl or related functionality. nih.gov Once the desired molecular architecture is assembled around the stable heterocycle, the ring can be opened to reveal a new reactive center for the final stages of the synthesis. This strategic use of the isoxazoline as a stable, yet transformable, intermediate is a powerful tool in constructing intricate molecular targets. researchgate.netrsc.org

Exploitation of the Chloromethyl Moiety for Polymer and Material Functionalization

The chloromethyl group is a highly effective functional handle for modifying polymers and other materials. skku.eduresearchgate.net The process of chloromethylation is a standard technique for activating otherwise inert polymer surfaces, such as those made of polystyrene or polyimide, preparing them for subsequent chemical reactions. researchgate.netmdpi.comresearchgate.net The resulting chloromethyl sites act as electrophilic centers that can be used to covalently graft functional molecules onto the material's surface.

This compound can be used in this domain in two primary ways. First, it can be attached to a polymer backbone that contains nucleophilic sites, thereby decorating the polymer with dihydro-oxazole moieties. Second, and more commonly for chloromethylated compounds, polymers can be modified to feature this heterocycle. For example, a polymer with aromatic rings can be functionalized with the dihydro-oxazole unit through a Friedel-Crafts-type reaction, followed by chloromethylation.

A significant application of such surface-bound chloromethyl groups is as an initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). researchgate.net The chloromethylated surface acts as a macroinitiator, allowing for the growth of well-defined polymer brushes from the surface. By using this compound or a derivative as the initiating species, materials can be created that possess surface properties dictated by the dihydro-oxazole ring, which could be useful for creating surfaces with specific polarity, binding capabilities, or further reactive sites for multi-step functionalization.

Table 2: Strategies for Material Functionalization Using Chloromethyl Groups

| Functionalization Method | Description | Potential Application with Target Compound |

| Grafting To | A polymer with nucleophilic sites reacts with this compound to attach the heterocycle to the polymer backbone. | Creates a polymer decorated with dihydro-oxazole side chains. |

| Grafting From (via ATRP) | A material surface is chloromethylated, creating initiator sites. Polymer chains are then grown from these sites via Atom Transfer Radical Polymerization. | A surface functionalized with the target compound could initiate polymerization, leading to a material with a dihydro-oxazole-rich interface. researchgate.net |

| Surface Modification | Solid supports (e.g., silica, resins) are functionalized with chloromethyl groups, then reacted with nucleophiles to immobilize specific ligands. mdpi.com | The dihydro-oxazole moiety could be attached to a solid support for applications in catalysis or separation sciences. |

Q & A

Basic: What are the established synthetic routes for 3-(Chloromethyl)-4,5-dihydro-1,2-oxazole, and how are yields optimized?

Methodological Answer:

The synthesis typically involves cyclization reactions using substituted precursors. For example, refluxing chlorinated intermediates with polar aprotic solvents like DMSO or ethanol under acidic catalysis (e.g., glacial acetic acid) is a common approach. A documented method achieves ~65% yield via 18-hour reflux in DMSO, followed by crystallization . Optimization strategies include:

- Solvent selection : Polar solvents enhance reaction homogeneity.

- Catalyst concentration : Glacial acetic acid (5 drops per 0.001 mol substrate) improves cyclization efficiency .

- Reaction time : Prolonged reflux (≥18 hours) ensures complete conversion but risks decomposition.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry of the chloromethyl and dihydro-oxazole moieties.

- X-ray crystallography : Resolves stereochemical ambiguities; monoclinic crystal systems (e.g., space group C2/c) with unit cell parameters (e.g., a = 28.0041 Å, b = 15.4644 Å) provide definitive structural validation .

- HPLC-MS : Verifies purity (>95%) and detects hydrolytic byproducts (e.g., carboxylic acid derivatives under aqueous conditions) .

Advanced: How do substituent effects influence the reactivity and biological activity of this compound derivatives?

Methodological Answer:

Substituents on the oxazole ring modulate electronic and steric properties:

- Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity at the chloromethyl site, facilitating nucleophilic substitutions .

- Biological activity : Derivatives with aryl or heteroaryl substituents exhibit antimicrobial or enzyme-inhibitory properties. For example, 3-(3,5-dichlorophenyl) analogs show anticancer activity via kinase inhibition, while 5-methyl variants display antimicrobial effects .

- Structure-activity relationship (SAR) studies : Use computational modeling (e.g., DFT) to correlate substituent polarity with target binding affinity .

Advanced: How can researchers resolve contradictions in reported biological data for this compound class?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for hydrolytic degradation (e.g., monitor carboxylic acid metabolites via LC-MS) .

- Comparative analysis : Cross-reference IC values of analogs (e.g., 3-(3,4-dichlorophenyl) vs. 3-(3,5-dichlorophenyl) derivatives) to identify substituent-specific trends .

- Purity validation : Ensure ≥95% purity via HPLC to exclude confounding effects from byproducts .

Advanced: What are the mechanistic implications of this compound’s instability under aqueous conditions?

Methodological Answer:

The chloromethyl group is prone to hydrolysis, forming 4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives . Key considerations:

- Reaction monitoring : Use real-time IR or H NMR to track hydrolysis kinetics.

- Stabilization strategies : Store under anhydrous conditions (e.g., molecular sieves) or derivatize the chloromethyl group (e.g., protect as a tert-butyl carbamate) .

- Degradation pathways : Hydrolysis proceeds via nucleophilic attack by water, with rate dependence on pH and temperature .

Basic: What are the recommended protocols for handling and storing this compound?

Methodological Answer:

- Storage : Keep in sealed, argon-purged containers at –20°C to minimize hydrolysis.

- Handling : Use anhydrous solvents (e.g., dried ethanol) for reactions and gloveboxes for air-sensitive steps .

- Safety : Avoid prolonged skin contact; hydrolysis products (e.g., HCl) are corrosive .

Advanced: How can computational methods aid in designing novel this compound analogs?

Methodological Answer:

- Docking studies : Predict binding modes to targets like cyclooxygenase-2 (COX-2) using software such as AutoDock Vina.

- QSAR models : Correlate substituent descriptors (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

- Transition-state analysis : Simulate reaction pathways (e.g., cyclization energetics) to optimize synthetic protocols .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Pharmacophore precursor : The chloromethyl group serves as a handle for conjugating targeting moieties (e.g., peptides) .

- Enzyme inhibition : Derivatives inhibit proteases or kinases via covalent binding to catalytic residues .

- Metabolic studies : Track C-labeled analogs to identify bioactive metabolites in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.